N-[2-(morpholin-4-yl)ethyl]-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine N-[2-(morpholin-4-yl)ethyl]-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 477226-03-2
VCID: VC5069282
InChI: InChI=1S/C24H25N5O/c1-3-7-19(8-4-1)21-17-29(20-9-5-2-6-10-20)24-22(21)23(26-18-27-24)25-11-12-28-13-15-30-16-14-28/h1-10,17-18H,11-16H2,(H,25,26,27)
SMILES: C1COCCN1CCNC2=C3C(=CN(C3=NC=N2)C4=CC=CC=C4)C5=CC=CC=C5
Molecular Formula: C24H25N5O
Molecular Weight: 399.498

N-[2-(morpholin-4-yl)ethyl]-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

CAS No.: 477226-03-2

Cat. No.: VC5069282

Molecular Formula: C24H25N5O

Molecular Weight: 399.498

* For research use only. Not for human or veterinary use.

N-[2-(morpholin-4-yl)ethyl]-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine - 477226-03-2

Specification

CAS No. 477226-03-2
Molecular Formula C24H25N5O
Molecular Weight 399.498
IUPAC Name N-(2-morpholin-4-ylethyl)-5,7-diphenylpyrrolo[2,3-d]pyrimidin-4-amine
Standard InChI InChI=1S/C24H25N5O/c1-3-7-19(8-4-1)21-17-29(20-9-5-2-6-10-20)24-22(21)23(26-18-27-24)25-11-12-28-13-15-30-16-14-28/h1-10,17-18H,11-16H2,(H,25,26,27)
Standard InChI Key OAVXTLATNMJBFB-UHFFFAOYSA-N
SMILES C1COCCN1CCNC2=C3C(=CN(C3=NC=N2)C4=CC=CC=C4)C5=CC=CC=C5

Introduction

Structural and Chemical Characteristics

Core Scaffold and Substitution Pattern

The pyrrolo[2,3-d]pyrimidine scaffold consists of a pyrimidine ring fused to a pyrrole ring at the 2,3-positions. In N-[2-(morpholin-4-yl)ethyl]-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, critical modifications include:

  • C5 and C7 phenyl groups: These aromatic substituents occupy the pyrimidine and pyrrole rings, respectively, enhancing hydrophobic interactions with kinase active sites .

  • N7-(2-morpholinoethyl) chain: The morpholine moiety introduces polarity and hydrogen-bonding capacity, potentially improving solubility and target selectivity .

  • C4-amine group: This group facilitates hydrogen bonding with conserved residues in the kinase hinge region, a feature shared with ATP-competitive inhibitors .

The molecular formula is C₃₁H₃₂N₆O, with a molecular weight of 504.63 g/mol. Its structure aligns with pyrazolo[3,4-d]pyrimidine-based kinase inhibitors but differs in the nitrogen arrangement, which may influence binding kinetics .

Synthetic Routes and Optimization

Key Intermediate Synthesis

The synthesis begins with 7H-pyrrolo[2,3-d]pyrimidin-4-amine (3), prepared via desulfurization of 4,6-diaminopyrimidine-2-thiol using Raney nickel, followed by iodination and Sonogashira coupling (Scheme 1) .

Scheme 1: Preparation of 7H-Pyrrolo[2,3-d]pyrimidin-4-amine

  • Desulfurization: 4,6-Diaminopyrimidine-2-thiol → 4,6-diaminopyrimidine (4) using Raney nickel (96% yield) .

  • Iodination: Treatment with N-iodosuccinimide (NIS) yields 5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine (8) .

N7 Alkylation and C5 Aryl Substitution

  • N7 Modification: Alkylation of 8 with 2-(morpholin-4-yl)ethyl bromide introduces the morpholinoethyl group, yielding 5-iodo-7-(2-morpholinoethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (10d) (74% yield) .

  • C5 Functionalization: Suzuki-Miyaura coupling with phenylboronic acid replaces iodine with a phenyl group, culminating in the target compound .

Table 1: Representative Synthetic Yields

StepReagentYield (%)
N7 Alkylation2-(Morpholinoethyl) bromide74
C5 Suzuki CouplingPhenylboronic acid65

Biological Activity and Mechanism

Antiplasmodial Activity

N-[2-(Morpholinoethyl)] derivatives demonstrate moderate activity against P. falciparum CDPK4 (IC₅₀ = 0.210–0.530 μM) and CDPK1 (IC₅₀ = 0.589 μM) . The morpholinoethyl group enhances selectivity by occupying hydrophobic pockets adjacent to the gatekeeper residue (e.g., Lys99 in PfCDPK4), while phenyl groups at C5 and C7 stabilize π-π interactions with aromatic residues .

Table 2: Enzymatic Inhibition Data

CompoundPfCDPK4 IC₅₀ (μM)PfCDPK1 IC₅₀ (μM)
2b0.210>20
2g0.530>20
2e>200.589

Cytotoxicity Profile

In HeLa cell assays, the compound exhibited low cytotoxicity (IC₅₀ > 20 μM), underscoring its potential therapeutic window .

Computational Modeling and Binding Interactions

Molecular docking studies using PfCDPK4 (PDB: 4QOX) reveal:

  • Hydrogen bonding: The C4-amine interacts with Asp148 and Tyr150 in the hinge region .

  • Hydrophobic packing: The C5 phenyl group occupies a pocket near Lys99, while the morpholinoethyl chain extends into a solvent-exposed region .

  • Selectivity determinants: The smaller gatekeeper residue (Thr145 in PfCDPK4 vs. larger residues in human kinases) accommodates bulky substituents, reducing off-target effects .

Comparative Analysis with Pyrazolo[3,4-d]pyrimidines

While pyrrolo[2,3-d]pyrimidines show promise, their inhibitory potency lags behind pyrazolo[3,4-d]pyrimidine analogs (e.g., compound 1294, IC₅₀ = 0.03 μM against PfCDPK1) . This disparity may stem from differences in hydrogen-bonding networks or scaffold rigidity, necessitating further structural optimization .

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